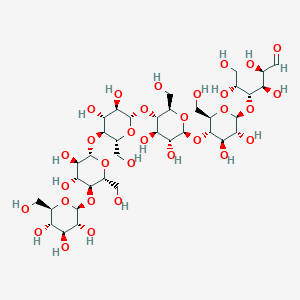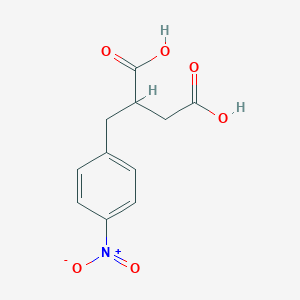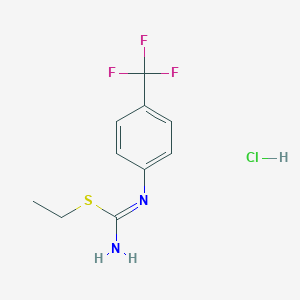
LC-SMCC
Vue d'ensemble
Description
N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate is a sulfhydryl and amino reactive heterobifunctional protein crosslinking reagent .
Physical and Chemical Properties Analysis
N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate has a molecular formula of C22H29N3O7 and a molecular weight of 447.5 g/mol .Applications De Recherche Scientifique
Conjugaison Anticorps-Enzyme
LC-SMCC est un réactif idéal pour le marquage enzymatique des anticorps. Cette application est cruciale pour préserver à la fois l'activité enzymatique et la spécificité de l'anticorps. Le processus implique une réaction en deux étapes où l'ester NHS de this compound est d'abord mis en réaction avec l'anticorps, suivi de la conjugaison de la molécule enzymatique contenant un sulfhydryle .
Préparation de protéines porteuses activées par le maléimide
Le composé est utilisé pour créer des protéines porteuses activées par le maléimide qui sont réactives envers les groupes sulfhydryle. Ceci est particulièrement utile pour le couplage des haptènes . Le groupe ester NHS de this compound réagit avec les résidus lysine de la protéine porteuse, les convertissant en maléimides réactifs.
Création de bioconjugués
This compound facilite la création de bioconjugués spécifiques par le biais de réactions de réticulation en une ou deux étapes. Ces bioconjugués peuvent être utilisés dans diverses applications diagnostiques et thérapeutiques, notamment les systèmes d'administration de médicaments et le diagnostic moléculaire .
Amélioration de la stabilité des groupes maléimide
Le pont cyclohexane dans this compound confère une stabilité accrue au groupe maléimide, ce qui en fait un agent de réticulation idéal pour l'activation des protéines par le maléimide. Cette stabilité est cruciale pour les applications qui nécessitent des périodes prolongées avant la conjugaison .
Réactif de réticulation pour la modification des protéines
This compound sert de réactif de réticulation qui peut relier les groupes amine aux groupes sulfhydryle, formant respectivement des liaisons amide et thioéther stables. Cette propriété est essentielle pour la modification des protéines et l'étude des interactions protéine-protéine .
Développement de médicaments et thérapie ciblée
La capacité de this compound à former des conjugués stables entre les anticorps et les médicaments ou les toxines en fait un outil précieux dans le développement de traitements de thérapie ciblée. Cette application est importante dans le domaine de la recherche sur le cancer, où la délivrance de médicaments directement aux cellules tumorales est une stratégie critique .
Mécanisme D'action
Target of Action
LC-SMCC, also known as (2,5-dioxopyrrolidin-1-yl) 6-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]hexanoate or N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate, is a heterobifunctional crosslinker . Its primary targets are amine- and sulfhydryl-containing molecules . These targets play crucial roles in various biological processes, including protein synthesis and function.
Mode of Action
This compound interacts with its targets through its N-hydroxysuccinimide (NHS) ester and maleimide groups . The NHS esters react with primary amines at pH 7-9 to form stable amide bonds, while the maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds .
Pharmacokinetics
It’s important to note that this compound iswater-insoluble and needs to be dissolved first in DMF or DMSO . This property could impact its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of stable amide and thioether bonds with amine- and sulfhydryl-containing molecules, respectively . This can lead to changes in protein structure and function, potentially impacting various cellular processes.
Action Environment
The action of this compound is influenced by environmental factors such as pH. The NHS ester group of this compound reacts with primary amines at pH 7-9, while the maleimide group reacts with sulfhydryl groups at pH 6.5-7.5 . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability.
Safety and Hazards
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O7/c26-17-9-10-18(27)24(17)14-15-5-7-16(8-6-15)22(31)23-13-3-1-2-4-21(30)32-25-19(28)11-12-20(25)29/h9-10,15-16H,1-8,11-14H2,(H,23,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVODYOQUSEYJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NCCCCCC(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393705 | |
| Record name | LC-SMCC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125559-00-4 | |
| Record name | LC-SMCC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Succinimidyl 6-[[4-(N-Maleimidomethyl)cyclohexyl]carboxamido]hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-HYDROXYAMINO-3-METHYL-3H-IMIDAZO[4,5-F]QUINOLINE](/img/structure/B14055.png)



![(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid](/img/structure/B14065.png)


![Dibenz[a,h]acridine](/img/structure/B14076.png)
![Dibenz[a,j]acridine](/img/structure/B14077.png)





